Welcome to the BenchChem Online Store!
molecular formula C8H7N3 B072966 1-Phenyl-1H-1,2,3-triazole CAS No. 1453-81-2

1-Phenyl-1H-1,2,3-triazole

Cat. No. B072966
M. Wt: 145.16 g/mol
InChI Key: KINVSCCCUSCXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07807676B2

Procedure details

1,2,3-Triazole (5 g), iodobenzene (9.72 ml) and copper iodide (0.68 g) was taken in dry DMF under Nitrogen atmosphere. 1,2-(N,N-dimethyl)cyclohexyl diamine (1.02 g) and potassium phosphate (30.73 g) was added into above mixture. The reaction mixture was reflux at 110° C. for over night. TLC was checked no starting material and the reaction mixture was filtered through celite. The filtrate was diluted with water and product was extracted with dichloromethane. The organic layer was evaporated and the crude product was purified by column chromatography using 60-120 silica gel and pet ether\ethyl acetate as eluent to give 1-phenyl-1H-1,2,3-triazole as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-(N,N-dimethyl)cyclohexyl diamine
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
30.73 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.68 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.I[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C.[Cu](I)I>[C:7]1([N:1]2[CH:5]=[CH:4][N:3]=[N:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1N=NC=C1
Step Two
Name
Quantity
9.72 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
1,2-(N,N-dimethyl)cyclohexyl diamine
Quantity
1.02 g
Type
reactant
Smiles
Name
potassium phosphate
Quantity
30.73 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.68 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water and product
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.